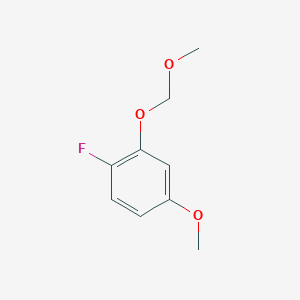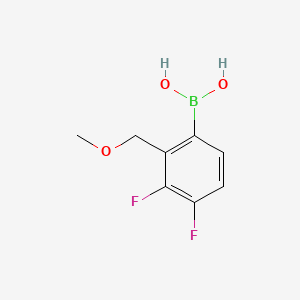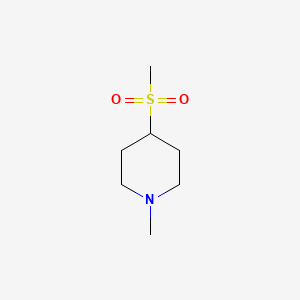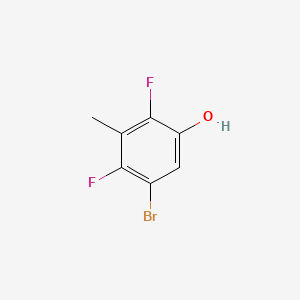![molecular formula C14H21NO2 B14018862 Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate CAS No. 6312-27-2](/img/structure/B14018862.png)
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound. The presence of the pyridine ring often imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-(pyridin-2-yl)ethanol with ethyl 3-methyl-2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as trifluoromethanesulfonic acid can enhance the reaction rate and yield. The reaction mixture is then subjected to purification techniques like distillation or recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation can be carried out using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to the presence of the pyridine ring, which is a common motif in many pharmaceuticals.
Industry: Utilized in the production of flavors and fragrances due to its ester functional group.
Mecanismo De Acción
The mechanism of action of Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate largely depends on its interaction with biological targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For example, it may bind to enzyme active sites, altering their activity and leading to downstream effects in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(pyridin-2-yl)propanoate
- Ethyl 3-(pyridin-2-ylthio)propanoate
- Ethyl 3-amino-3-(pyridin-2-yl)acrylate
Uniqueness
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate is unique due to the presence of both the pyridine ring and the ester functional group, which imparts distinct chemical and biological properties. The combination of these features makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
6312-27-2 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
ethyl 3-methyl-2-(2-pyridin-2-ylethyl)butanoate |
InChI |
InChI=1S/C14H21NO2/c1-4-17-14(16)13(11(2)3)9-8-12-7-5-6-10-15-12/h5-7,10-11,13H,4,8-9H2,1-3H3 |
Clave InChI |
BNQJERDDDIMRMH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)
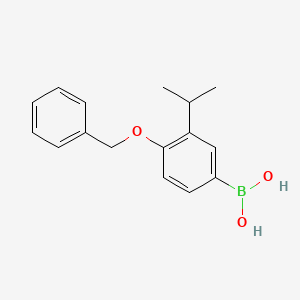

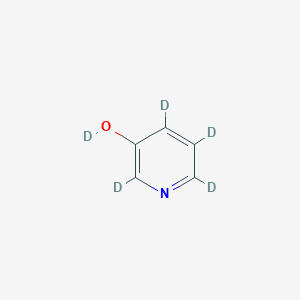

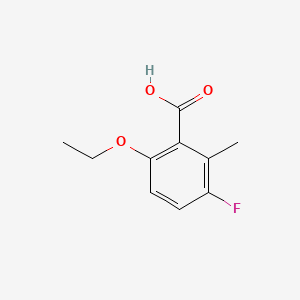
![(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate](/img/structure/B14018841.png)
